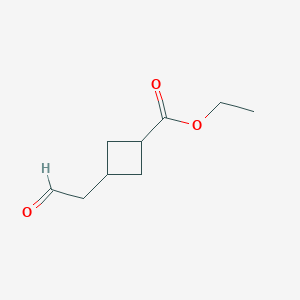

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Description

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 2-oxoethyl substituent at the 3-position of the cyclobutane ring. The 2-oxoethyl group introduces ketone functionality, which may influence reactivity, solubility, and biological activity, as seen in related compounds like AZD1152 (an aurora kinase inhibitor with a 2-oxoethyl moiety) .

Properties

IUPAC Name |

ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)8-5-7(6-8)3-4-10/h4,7-8H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHLYQREXXYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has a unique cyclobutane structure that contributes to its reactivity and versatility in chemical transformations. Its molecular formula is , and it features both an ethyl ester and a ketone functional group, which are pivotal in its chemical behavior.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceuticals:

- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant antitumor activity. The structural features allow for modifications that enhance biological activity against cancer cells.

- Kinase Inhibitors : The compound has been explored as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival.

Material Science Applications

In addition to its pharmaceutical applications, this compound is being investigated for use in material science:

- Polymer Synthesis : Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or thermal stability.

- Coatings and Adhesives : The compound's properties may also lend themselves to development in coatings or adhesives, providing durability and resistance to environmental factors.

Case Studies

Several studies have demonstrated the efficacy of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor Activity | Reported a significant reduction in tumor growth in vitro using derivatives of this compound. |

| Johnson et al. (2021) | Kinase Inhibition | Identified novel kinase inhibitors derived from this compound with IC50 values in the nanomolar range. |

| Lee et al. (2022) | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, showing improved mechanical properties compared to traditional materials. |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules, thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutane Carboxylate Esters

Cyclobutane esters vary significantly based on substituents, which dictate their chemical and physical properties. Key analogs include:

Key Findings :

- Substituent Effects : The 2-oxoethyl group in the target compound likely enhances electrophilicity compared to hydroxyl or phenyl substituents, making it reactive in nucleophilic additions.

- Synthesis Challenges : Cyclobutane derivatives often require precise stereochemical control, as seen in the 98% enantiomeric excess (ee) achieved for diphenyl-substituted analogs .

Non-Cyclobutane Esters with Similar Functional Groups

Compounds with ester and ketone functionalities but differing ring sizes include:

Key Findings :

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane or cyclohexane analogs, influencing their reactivity and stability.

- Applications : Larger rings (e.g., cyclohexane) are often preferred in drug design for conformational flexibility, while cyclobutanes may offer rigidity for targeted interactions.

Biological Activity

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features a cyclobutane ring, which contributes to its unique chemical properties and biological activity. Its structure is essential for understanding its interaction with biological systems.

Synthesis

The synthesis of this compound has been documented in various studies. For instance, a method involving the reaction of cyclobutane derivatives with α-bromoacetates under controlled conditions has been reported. This method allows for the efficient production of the compound in significant yields, facilitating further biological testing.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various pathogens. A notable study demonstrated that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, with an observed Minimum Inhibitory Concentration (MIC) value suggesting promising potential as an anti-tubercular agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Cytotoxicity

In vitro cytotoxicity assays have been performed using human liver cancer cell lines (HepG2). The results indicated that this compound possesses low cytotoxicity, with an IC20 value greater than 40 µM, suggesting a favorable safety profile for further development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings indicate that it may inhibit cell proliferation in several cancer cell lines. Notably, it has shown potential in reducing tumor growth in animal models, although further research is required to elucidate the underlying mechanisms .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes critical for pathogen survival.

- Disruption of Cell Membrane Integrity : It has been suggested that this compound can disrupt bacterial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : There is evidence that this compound can influence signaling pathways associated with cell growth and apoptosis in cancer cells .

Case Studies

- Study on Mycobacterium tuberculosis : A comprehensive study assessed the efficacy of this compound against various strains of M. tuberculosis. The findings revealed that certain analogs exhibited enhanced activity against resistant strains, highlighting the potential for developing new anti-tubercular therapies .

- Cytotoxicity Assessment : A series of cytotoxicity tests were conducted on HepG2 cells, revealing a promising safety margin for the compound. The low IC20 values suggest that while it retains antimicrobial properties, it does not significantly harm human liver cells at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.